molecular formula C21H32N3O4P B14014944 4-[(2-Ethyl-4-methylimidazol-1-yl)-phenoxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine CAS No. 65561-79-7

4-[(2-Ethyl-4-methylimidazol-1-yl)-phenoxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine

Cat. No.: B14014944
CAS No.: 65561-79-7
M. Wt: 421.5 g/mol
InChI Key: VXWUJDLRHASQPI-UHFFFAOYSA-N
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Description

4-[(2-Ethyl-4-methyl-imidazol-1-yl)-phenoxy-phosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethyl-piperidine is a complex organic compound that features a combination of imidazole and piperidine moieties

Preparation Methods

The synthesis of 4-[(2-Ethyl-4-methyl-imidazol-1-yl)-phenoxy-phosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethyl-piperidine involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the imidazole and piperidine intermediates. Common methods for synthesizing imidazoles include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . The piperidine moiety can be synthesized using methods such as allylic amination of allylic chlorides and oxidation in the presence of oxone . The final step involves the coupling of these intermediates under controlled conditions to form the target compound.

Chemical Reactions Analysis

4-[(2-Ethyl-4-methyl-imidazol-1-yl)-phenoxy-phosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethyl-piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidants like oxone and iodine, and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylamines, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In medicine, it is being studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities . Additionally, it is used in the industry as a polymerization inhibitor and stabilizer for plastics .

Mechanism of Action

The mechanism of action of 4-[(2-Ethyl-4-methyl-imidazol-1-yl)-phenoxy-phosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethyl-piperidine involves its interaction with molecular targets and pathways in the body. It catalyzes the disproportionation of superoxide, facilitates hydrogen peroxide metabolism, and inhibits lipid peroxidation . These actions are mediated through its interaction with specific enzymes and reactive oxygen species, leading to its antioxidant and anti-inflammatory effects.

Comparison with Similar Compounds

Similar compounds to 4-[(2-Ethyl-4-methyl-imidazol-1-yl)-phenoxy-phosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethyl-piperidine include other imidazole and piperidine derivatives. For example, 2-ethyl-4-methylimidazole and 2,2,6,6-tetramethylpiperidine share structural similarities and exhibit similar chemical properties . the unique combination of these moieties in the target compound provides distinct advantages, such as enhanced stability and specific biological activities.

Properties

CAS No.

65561-79-7

Molecular Formula

C21H32N3O4P

Molecular Weight

421.5 g/mol

IUPAC Name

4-[(2-ethyl-4-methylimidazol-1-yl)-phenoxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine

InChI

InChI=1S/C21H32N3O4P/c1-7-19-22-16(2)15-23(19)29(26,27-17-11-9-8-10-12-17)28-18-13-20(3,4)24(25)21(5,6)14-18/h8-12,15,18,25H,7,13-14H2,1-6H3

InChI Key

VXWUJDLRHASQPI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CN1P(=O)(OC2CC(N(C(C2)(C)C)O)(C)C)OC3=CC=CC=C3)C

Origin of Product

United States

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